molecular formula C21H22N2O2S B2910292 1-(2-Naphthylsulfonyl)-4-benzylpiperazine CAS No. 324067-22-3

1-(2-Naphthylsulfonyl)-4-benzylpiperazine

Cat. No.: B2910292
CAS No.: 324067-22-3
M. Wt: 366.48
InChI Key: XXLCIXKGWZRVAQ-UHFFFAOYSA-N
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Description

1-(2-Naphthylsulfonyl)-4-benzylpiperazine is a complex organic compound that features a piperazine ring substituted with a benzyl group and a naphthylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Naphthylsulfonyl)-4-benzylpiperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, often using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Sulfonylation: The final step involves the sulfonylation of the piperazine derivative with 2-naphthalenesulfonyl chloride under basic conditions, typically using a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of more efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Naphthylsulfonyl)-4-benzylpiperazine can undergo various chemical reactions, including:

    Oxidation: The naphthyl group can be oxidized to form naphthoquinones under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Benzyl halides in the presence of bases like sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Naphthoquinones.

    Reduction: Sulfides.

    Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

1-(2-Naphthylsulfonyl)-4-benzylpiperazine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.

    Biology: Used as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Material Science: Employed in the synthesis of novel polymers and materials with unique electronic properties.

    Industry: Utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 1-(2-Naphthylsulfonyl)-4-benzylpiperazine exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The naphthylsulfonyl group is known to enhance binding affinity through hydrophobic interactions and hydrogen bonding, while the benzyl group can provide additional stability and specificity.

Comparison with Similar Compounds

    1-(2-Naphthylsulfonyl)piperazine: Lacks the benzyl group, which may result in different binding properties and biological activities.

    4-Benzylpiperazine: Lacks the naphthylsulfonyl group, which affects its solubility and reactivity.

    1-(2-Naphthylsulfonyl)-4-methylpiperazine: The methyl group instead of the benzyl group can lead to variations in steric and electronic properties.

Uniqueness: 1-(2-Naphthylsulfonyl)-4-benzylpiperazine is unique due to the combination of the naphthylsulfonyl and benzyl groups, which confer distinct chemical and biological properties. This dual substitution allows for enhanced interactions with biological targets and improved solubility and stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-benzyl-4-naphthalen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c24-26(25,21-11-10-19-8-4-5-9-20(19)16-21)23-14-12-22(13-15-23)17-18-6-2-1-3-7-18/h1-11,16H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLCIXKGWZRVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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